

Crystal Structure of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Overview

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Compound of Interest

Compound Name: 6-(Piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1353835

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An in-depth analysis of the crystallographic data for **6-(Piperidin-1-yl)pyrimidin-4-amine** is not possible as publicly available crystal structure data for this specific compound could not be located in the searched databases.

While comprehensive searches were conducted, no specific entry corresponding to the crystal structure of **6-(Piperidin-1-yl)pyrimidin-4-amine** was found in crystallographic databases. The search did, however, yield crystallographic information for closely related structures, which may offer some insights into the potential solid-state conformation and packing of the target molecule. These related compounds include:

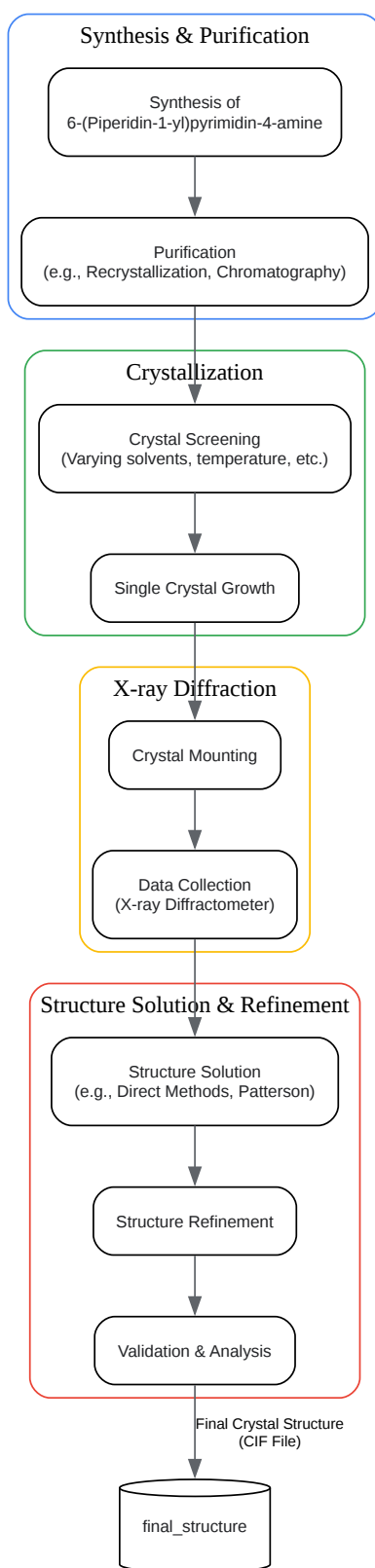
- **4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile:** The crystal structure of this compound has been determined. In this molecule, the piperidine ring adopts a chair conformation, and there is a dihedral angle of 49.57 (11)° between the mean planes of the piperidine and pyrimidine rings. The crystal packing is characterized by N—H···N hydrogen bonds, forming sheets, and weak π – π stacking interactions between pyrimidine rings.^[1]
- **4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine:** This compound crystallizes with two independent molecules in the asymmetric unit. The piperidine rings in both molecules are in a chair conformation. The dihedral angles between the piperidine and pyrimidine rings are 47.5 (1)° and 10.3 (1)°. The crystal structure features N—H···N hydrogen bonds that create inversion dimers, which are further linked into tetrameric units.^[2]

The study of these related structures can be valuable for predicting the likely molecular geometry and intermolecular interactions of **6-(Piperidin-1-yl)pyrimidin-4-amine**. However,

without experimental data for the specific compound of interest, any such predictions remain speculative.

Experimental Workflow for Crystal Structure Determination

The general experimental workflow to determine the crystal structure of a compound like **6-(Piperidin-1-yl)pyrimidin-4-amine** would typically involve the following key stages. This process is fundamental in the field of crystallography for elucidating the three-dimensional arrangement of atoms in a crystalline solid.



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Figure 1. A generalized workflow for determining the crystal structure of a small molecule, from synthesis to final data analysis.

Further research, including targeted synthesis and crystallization studies, would be necessary to obtain single crystals of **6-(Piperidin-1-yl)pyrimidin-4-amine** and subsequently determine its definitive crystal structure through X-ray diffraction analysis. Such a study would provide valuable quantitative data on its molecular geometry, conformation, and intermolecular interactions in the solid state.

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References

- 1. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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